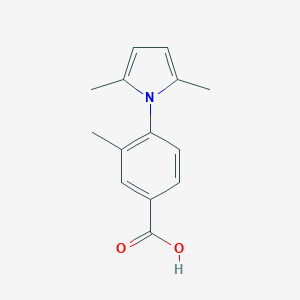

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methylbenzoesäure

Übersicht

Beschreibung

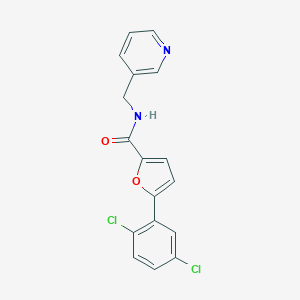

“4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid” is a chemical compound that has been studied for its potential applications in the field of medicine . It is part of a new class of antibacterial, antifungal, and antitubercular medicines .

Synthesis Analysis

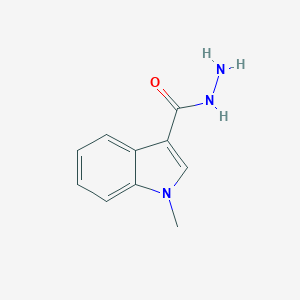

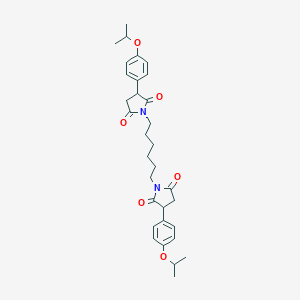

The synthesis of this compound involves the reaction of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide and substituted phenyl acetic acids in distilled N,N-dimethyl formamide . The structure-activity relationship study revealed that 2,5-dimethylpyrrole was the most effective partial structure of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide on monoclonal antibody production .Molecular Structure Analysis

The molecular formula of this compound is C13H13NO2 . Its InChI code is 1S/C13H13NO2/c1-9-3-4-10(2)14(9)12-7-5-11(6-8-12)13(15)16/h3-8H,1-2H3,(H,15,16) .Chemical Reactions Analysis

The compound has been found to increase monoclonal antibody production . It suppresses cell growth and increases both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .Physical and Chemical Properties Analysis

The compound has a molecular weight of 215.25 g/mol . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Produktionssteigerung von monoklonalen Antikörpern

Die Verbindung 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methylbenzoesäure wurde als potenzieller Verstärker für die Produktion von monoklonalen Antikörpern identifiziert. Es wurde festgestellt, dass sie das Zellwachstum unterdrückt, während gleichzeitig sowohl die zellspezifische Glukoseaufnahme als auch die Menge an intrazellulärem Adenosintriphosphat erhöht werden, was entscheidende Faktoren bei der Produktion von monoklonalen Antikörpern sind .

Antibakterielle Aktivität und Enzyminhibition

Eine Reihe von Derivaten dieser Verbindung wurden synthetisiert und auf ihre antibakterielle Aktivität untersucht. Einige dieser Derivate wurden auch auf ihre Fähigkeit getestet, bestimmte Enzyme zu hemmen, wie z. B. Enoyl-ACP-Reduktase und DHFR, die an der bakteriellen Fettsäurebiosynthese beteiligt sind .

Optimierung für eine verbesserte Produktion von monoklonalen Antikörpern

Weitere Forschung zur strukturellen Optimierung von 2,5-Dimethylpyrrol-Derivaten, zu denen auch This compound gehört, könnte zu einer verbesserten Produktion und Qualitätskontrolle von monoklonalen Antikörpern führen. Dies deutet auf ein Potenzial für diese Verbindung hin, einen bedeutenden Beitrag zum Bereich der Biopharmazeutika zu leisten .

Wirkmechanismus

Target of Action

Related compounds have been shown to interact with enzymes such asdihydrofolate reductase (DHFR) and enoyl-ACP reductase . These enzymes play crucial roles in cellular processes such as DNA synthesis and fatty acid synthesis, respectively.

Mode of Action

Molecular docking studies of similar compounds have revealed binding interactions with both thedihydrofolate reductase and enoyl ACP reductase active sites . This suggests that the compound may inhibit these enzymes, thereby affecting their respective biochemical pathways.

Biochemical Pathways

The inhibition of DHFR and enoyl-ACP reductase can have significant effects on several biochemical pathways. DHFR is involved in the synthesis of tetrahydrofolate, a co-factor in the synthesis of nucleotides, which are the building blocks of DNA. Enoyl-ACP reductase is a key enzyme in the fatty acid synthesis pathway. Therefore, the inhibition of these enzymes can affect both DNA synthesis and fatty acid synthesis .

Result of Action

The compound has been found to increase monoclonal antibody production in a Chinese hamster ovary cell culture . It does this by suppressing cell growth and increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . In addition, the compound also suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .

Safety and Hazards

Zukünftige Richtungen

Further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies . This compound represents excellent future therapeutic possibilities with potential uses in the biological and medical sciences due to the compounds’ pronounced docking properties and biological activity .

Biochemische Analyse

Biochemical Properties

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid plays a significant role in various biochemical reactions. It interacts with enzymes such as enoyl ACP reductase and dihydrofolate reductase, inhibiting their activity . These interactions are crucial for its antibacterial and antitubercular properties. The compound’s ability to bind to the active sites of these enzymes highlights its potential as a therapeutic agent.

Cellular Effects

The effects of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in Chinese hamster ovary cells, the compound has been shown to increase monoclonal antibody production by enhancing cell-specific glucose uptake and intracellular adenosine triphosphate levels . This indicates its potential to improve biotechnological applications.

Molecular Mechanism

At the molecular level, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid exerts its effects through specific binding interactions with biomolecules. It inhibits enzymes such as enoyl ACP reductase and dihydrofolate reductase by binding to their active sites . This inhibition disrupts essential biochemical pathways, leading to its antibacterial and antitubercular effects. Additionally, the compound’s structure-activity relationship studies reveal that the 2,5-dimethylpyrrole moiety is critical for its biological activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid change over time. The compound’s stability and degradation are essential factors influencing its long-term effects on cellular function. Studies have shown that the compound maintains its activity over several days, making it suitable for extended experimental use

Dosage Effects in Animal Models

The effects of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enhanced monoclonal antibody production . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects and toxicity studies are crucial for understanding the compound’s safety profile.

Metabolic Pathways

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s inhibition of enoyl ACP reductase and dihydrofolate reductase affects essential biochemical pathways, leading to its antibacterial and antitubercular properties . Understanding these metabolic interactions is vital for developing effective therapeutic strategies.

Transport and Distribution

The transport and distribution of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions influence its efficacy and potential side effects, making it essential to study its transport mechanisms.

Subcellular Localization

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles, influencing its biological effects . Understanding its subcellular localization is crucial for optimizing its therapeutic potential.

Eigenschaften

IUPAC Name |

4-(2,5-dimethylpyrrol-1-yl)-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-9-8-12(14(16)17)6-7-13(9)15-10(2)4-5-11(15)3/h4-8H,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFLCJVLXABNRGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=C(C=C(C=C2)C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354600 | |

| Record name | 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

340312-91-6 | |

| Record name | 340312-91-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727419 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4Z)-4-[1-(4-methylphenyl)ethylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B185684.png)

![3,4-Dibromo-7-oxabicyclo[4.1.0]heptane](/img/structure/B185687.png)

![(1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane](/img/structure/B185691.png)

![3-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]propanoic acid](/img/structure/B185694.png)

![1-Methyl-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B185698.png)